molecular formula C11H19N3O B2811795 3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole CAS No. 1245532-42-6

3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2811795
CAS No.: 1245532-42-6
M. Wt: 209.293
InChI Key: LIRWVCGSRVEEHM-UHFFFAOYSA-N
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Description

3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole ( 1245532-42-6) is a high-purity synthetic compound featuring the 1,2,4-oxadiazole heterocyclic scaffold, a recognized bioisostere for esters and amides that provides enhanced hydrolytic stability and favorable metabolic properties for medicinal chemistry research . This compound belongs to a class of 1,2,4-oxadiazole derivatives that have been identified as a novel chemotype of nuclear receptor modulators, specifically functioning as farnesoid X receptor (FXR) antagonists . FXR is a key metabolic regulator primarily expressed in enterohepatic tissues that plays essential roles in bile acid synthesis, transport, and reabsorption, as well as glucose and lipid homeostasis . Research indicates that 1,2,4-oxadiazole derivatives sharing this structural framework demonstrate significant potential as dual modulators of nuclear receptors, exhibiting both FXR antagonistic activity and pregnane X receptor (PXR) agonistic effects . This dual activity represents a promising therapeutic approach for investigating inflammatory disorders and metabolic diseases, as PXR agonists are known to be beneficial in treating inflammatory bowel diseases while FXR antagonists may offer alternatives for managing hypercholesterolemia and related metabolic disorders . The 3-(sec-Butyl)-5-(piperidin-3-yl) substitution pattern on the 1,2,4-oxadiazole core is strategically designed to optimize binding interactions with target receptors while maintaining favorable physicochemical properties . This product is provided with 97% purity and is intended for research purposes only in the exploration of nuclear receptor modulation, metabolic pathway analysis, and inflammatory response mechanisms. It is strictly for laboratory research use and not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-butan-2-yl-5-piperidin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-3-8(2)10-13-11(15-14-10)9-5-4-6-12-7-9/h8-9,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRWVCGSRVEEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NOC(=N1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isocyanate or a nitrile oxide. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole compounds with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(sec-butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole exhibits potential antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its utility in developing new antibacterial agents.

Anticancer Properties

Investigations into the anticancer potential of this compound reveal promising cytotoxic effects on several cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in tumor cells, warranting further exploration of its mechanisms of action and efficacy in clinical settings.

Industrial Production

While detailed industrial production methods are not extensively documented, it is expected that similar synthetic approaches are employed at scale, possibly utilizing continuous flow reactors to improve efficiency.

Case Studies

Study FocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro .
Anticancer EffectsExhibited IC50 values below 20 µM against various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer) .
Mechanistic InsightsIdentified interactions with topoisomerase enzymes leading to DNA damage in cancer cells .

Mechanism of Action

The mechanism of action of 3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Position 3/5) Molecular Formula Biological Activity/Notes Reference
3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole sec-Butyl (C4H9)/Piperidin-3-yl C11H20N4O* Potential CNS activity (inferred)
3-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole 4-Fluorophenyl/Piperidin-3-yl C12H13FN4O Enhanced lipophilicity; possible CNS targeting
3-Benzhydryl-5-(piperidin-4-yl)-1,2,4-oxadiazole Benzhydryl/Piperidin-4-yl C20H21N3O Safety concerns noted; bulky substituent
5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole Ethyl/Piperidin-4-yl C9H16N4O Simplified alkyl chain; altered spatial fit
5-[2-(Phenylthio)phenyl]-1,3,4-oxadiazole-2(3H)-one Phenylthiophenyl/Oxadiazolone C14H10N2O2S Muscle relaxant (comparable to diazepam)
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole Bromophenoxymethyl/Methoxyphenyl C16H13BrN2O3 Halogenated; potential antimicrobial use

*Calculated based on substituent contributions.

Key Observations:

Substituent Effects on Bioactivity: Alkyl vs. Aryl Groups: The sec-butyl group in the target compound provides moderate lipophilicity compared to the fluorophenyl group in , which may improve metabolic stability over halogenated analogues like . However, bulky substituents like benzhydryl in could hinder target binding despite increasing molecular weight. Piperidine Position: Piperidin-3-yl (target compound) vs.

Biological Activity :

  • The muscle relaxant activity of compound (oxadiazolone derivative) highlights the importance of electron-withdrawing groups (e.g., oxadiazolone) in enhancing potency. The target compound’s sec-butyl group may similarly modulate activity through hydrophobic interactions.
  • Safety data for emphasizes the need for cautious handling of benzhydryl-substituted oxadiazoles, suggesting that simpler alkyl groups (e.g., sec-butyl) might reduce toxicity risks.

Physicochemical Properties: The target compound’s molecular weight (~224 g/mol) is lower than (319 g/mol) and (377 g/mol), favoring better bioavailability.

Biological Activity

The compound 3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H16N4OC_{11}H_{16}N_4O. Its structure features an oxadiazole ring that is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various strains of bacteria and fungi. A study indicated that certain oxadiazole derivatives showed promising activity against Mycobacterium tuberculosis , with some compounds demonstrating effectiveness against resistant strains .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is particularly noteworthy. Compounds containing the oxadiazole moiety have been reported to induce apoptosis in cancer cells through various pathways. For example, a derivative of 5-(piperidin-4-yl)-1,2,4-oxadiazole was identified as an agonist of human caseinolytic protease P (HsClpP), which plays a role in mitochondrial homeostasis and cancer cell survival .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Oxadiazoles can inhibit specific enzymes involved in cellular processes. For example, they may modulate kinases or proteases that are crucial for cancer cell proliferation.
  • Receptor Interaction : These compounds may interact with cellular receptors, influencing signaling pathways that lead to apoptosis or cell cycle arrest.
  • Antimicrobial Mechanisms : The antimicrobial action is often due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study on Antimicrobial Efficacy

In a recent study published in PMC, several oxadiazole derivatives were evaluated for their antimicrobial efficacy against Mycobacterium tuberculosis . The compound showed notable activity against both wild-type and resistant strains . The results are summarized in the following table:

CompoundActivity Against MtbIC50 (µM)
3aActive0.5
3bModerate1.0
3cInactive>10

Study on Anticancer Properties

Another significant study focused on the anticancer properties of oxadiazole derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo models. The study demonstrated that these compounds could significantly reduce tumor size in xenograft models . Key findings include:

CompoundTumor Size Reduction (%)Mechanism
5a75Apoptosis induction
5b60Cell cycle arrest

Q & A

Q. How can enantioselective synthesis be scaled for preclinical studies while maintaining purity?

  • Methodology : Transition from batch to continuous flow reactors with immobilized iridium catalysts. Optimize solvent systems (e.g., DME:water biphasic mixtures) to enhance reaction kinetics. Monitor enantiopurity in real-time using inline SFC-MS .

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